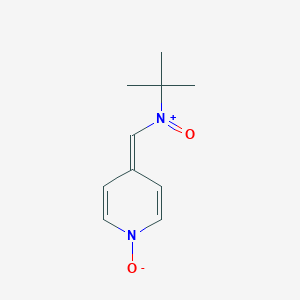

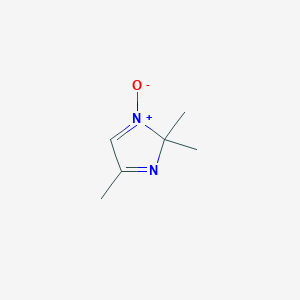

POBN

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

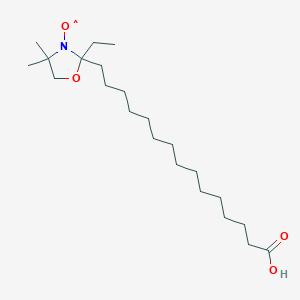

α-(4-Piridila N-óxido)-N-tert-butilnitrona, comúnmente conocida como POBN, es un compuesto químico con la fórmula molecular C₁₀H₁₄N₂O₂ y un peso molecular de 194,23 g/mol . Es un reactivo de trampa de espín utilizado para detectar radicales libres, particularmente radicales hidroxilo, en varios sistemas biológicos y químicos .

Aplicaciones Científicas De Investigación

α-(4-Piridila N-óxido)-N-tert-butilnitrona se utiliza ampliamente en la investigación científica debido a su capacidad para atrapar radicales libres. Algunas de sus aplicaciones incluyen:

Mecanismo De Acción

El mecanismo de acción de α-(4-Piridila N-óxido)-N-tert-butilnitrona involucra su capacidad para atrapar radicales libres. Reacciona con radicales libres para formar aductos estables, que luego se pueden detectar y analizar mediante técnicas como la espectroscopia de resonancia paramagnética electrónica (EPR) . Los objetivos moleculares incluyen radicales hidroxilo y otras especies reactivas de oxígeno .

Análisis Bioquímico

Biochemical Properties

Alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone has been shown to interact with 1-hydroxyethyl radicals . This interaction is crucial in the detection of these radicals in vivo .

Cellular Effects

It is known that it can interact with radicals within cells, which may have implications for cellular function .

Molecular Mechanism

Alpha-(4-Pyridyl-1-oxide)-N-tert-butylnitrone works by trapping 1-hydroxyethyl radicals . This allows for the detection of these radicals, which can be crucial in understanding certain biochemical processes .

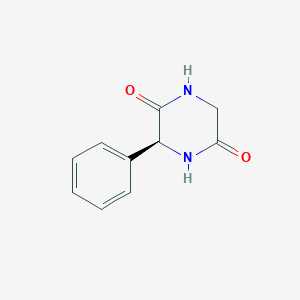

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de α-(4-Piridila N-óxido)-N-tert-butilnitrona normalmente implica la reacción de 4-piridinacarboxaldehído N-óxido con tert-butilamina en presencia de un agente oxidante . La reacción se lleva a cabo bajo condiciones controladas para garantizar la formación del producto deseado. Las condiciones de reacción a menudo incluyen un solvente como metanol o etanol y un rango de temperatura de 0-25°C .

Métodos de Producción Industrial

La producción industrial de α-(4-Piridila N-óxido)-N-tert-butilnitrona sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de los parámetros de reacción para garantizar un alto rendimiento y pureza del producto . El compuesto se purifica luego utilizando técnicas como recristalización o cromatografía para alcanzar el nivel de pureza deseado .

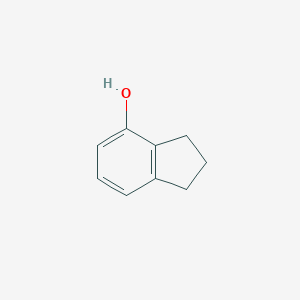

Análisis De Reacciones Químicas

Tipos de Reacciones

α-(4-Piridila N-óxido)-N-tert-butilnitrona experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede reaccionar con agentes oxidantes para formar productos oxidados.

Reducción: Puede reducirse para formar la amina correspondiente.

Sustitución: Puede experimentar reacciones de sustitución con nucleófilos.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y peróxidos.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Los nucleófilos como aminas o tioles se pueden usar en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación de α-(4-Piridila N-óxido)-N-tert-butilnitrona puede conducir a la formación de aductos de radicales hidroxilo .

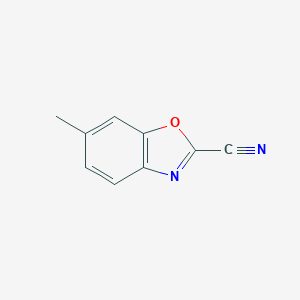

Comparación Con Compuestos Similares

α-(4-Piridila N-óxido)-N-tert-butilnitrona es similar a otros reactivos de trampa de espín como α-fenil-N-tert-butilnitrona (PBN) y 5,5-dimetil-1-pirrolina-N-óxido (DMPO) . tiene propiedades únicas que lo hacen particularmente útil en ciertas aplicaciones:

Mayor solubilidad en agua: En comparación con PBN, α-(4-Piridila N-óxido)-N-tert-butilnitrona es más soluble en agua, lo que la hace adecuada para sistemas acuosos.

Especificidad: Tiene una mayor especificidad para ciertos radicales libres, como los radicales hidroxilo.

Lista de Compuestos Similares

- α-Fenil-N-tert-butilnitrona (PBN)

- 5,5-Dimetil-1-pirrolina-N-óxido (DMPO)

- α-(4-Piridila N-óxido)-N-tert-butilnitrona (POBN)

Propiedades

Número CAS |

66893-81-0 |

|---|---|

Fórmula molecular |

C10H14N2O2 |

Peso molecular |

194.23 g/mol |

Nombre IUPAC |

N-tert-butyl-1-(1-oxidopyridin-1-ium-4-yl)methanimine oxide |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,3)12(14)8-9-4-6-11(13)7-5-9/h4-8H,1-3H3/b12-8+ |

Clave InChI |

RNRMWTCECDHNQU-XYOKQWHBSA-N |

SMILES |

CC(C)(C)[N+](=CC1=CC=[N+](C=C1)[O-])[O-] |

SMILES isomérico |

CC(C)(C)/[N+](=C\C1=CC=[N+](C=C1)[O-])/[O-] |

SMILES canónico |

CC(C)(C)[N+](=CC1=CC=[N+](C=C1)[O-])[O-] |

Sinónimos |

4-POBN 4-PyOBN 4-pyridyl-1-oxide-T-butylnitrone alpha-(4-pyridyl-1-oxide)-N-tert-butylnitrone POBN |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)

![3-amino-7H-isoxazolo[4,3-e]pyrimidine-4,6-dione](/img/structure/B162717.png)